Morphine 6-sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

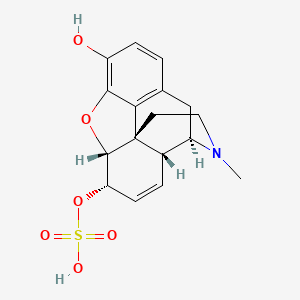

Morphine 6-sulfate is a synthetic compound that is not naturally occurring. It is typically found in individuals exposed to this compound or its derivatives . This compound belongs to the morphinan class, which is known for its complex structure and significant pharmacological properties.

化学反応の分析

Metabolic Formation and Sulfation Pathways

M6S is produced via hepatic sulfation of morphine, catalyzed by sulfotransferase enzymes. Human liver cytosol studies demonstrate:

-

Equal formation rates for morphine-3-sulfate (M3S) and M6S (~0.5 nmol/min/mg protein) in vitro .

-

Plasma ratios : The M3S/M3G (morphine-3-glucuronide) ratio is 30× higher in newborns than adults, highlighting sulfation's developmental importance .

Despite in vitro production, M6S remains undetectable in most adult human plasma and urine samples due to rapid renal clearance and low synthesis rates .

Analytical Detection and Quantification

A validated LC-MS/MS method identifies M6S with high specificity :

Table 1: LC-MS/MS Parameters for M6S Detection

| Parameter | Value |

|---|---|

| Precursor ion (m/z) | 366.16 |

| Product ion (m/z) | 286.19 |

| Retention time (min) | 2.46 |

| Collision energy (eV) | 24 |

Validation metrics :

-

Linear range : 14–14,000 nmol/L (R² > 0.99)

-

LLOQ : 14 nmol/L (CV: 3.6–6.8%)

Pharmacological Activity and Receptor Interactions

M6S exhibits mixed μ-/δ-opioid receptor (MOR/DOR) agonism, distinct from morphine:

Table 2: Receptor Affinity and Analgesic Potency

| Property | M6S | Morphine |

|---|---|---|

| μ-receptor affinity | Reduced | High |

| δ-receptor affinity | Enhanced | Low |

| Analgesic potency (rats) | 30× higher (HPT test) | Baseline |

-

Mechanism : δ-receptor antagonism reduces M6S’s antinociceptive effects by 55–94% in thermal pain tests .

-

Tolerance profile : M6S induces slower tolerance development compared to morphine .

Structural Modifications and Synthetic Analogues

Chemical derivatization of M6S explores structure-activity relationships:

-

3-O-Esterification : Increases lipophilicity, enhancing blood-brain barrier penetration but reducing δ-receptor binding .

-

N-Methylmorphinium betaine : Polar derivative with diminished analgesic efficacy, underscoring the 3-hydroxy group’s role .

Table 3: Key Synthetic Derivatives

| Derivative | Modification | Effect on Activity |

|---|---|---|

| 3-O-Acetyl-M6S | Esterification | ↑ Lipophilicity, ↓ δ-binding |

| N-Methyl-M6S betaine | Quaternary ammonium | ↓ Analgesic potency |

Comparative Pharmacokinetics and Clinical Relevance

-

Plasma concentrations : Negligible in adults after morphine/heroin administration (<14 nmol/L) .

-

Developmental role : Detectable in newborns, suggesting transient metabolic significance .

M6S’s potent δ-receptor activity and unique tolerance profile position it as a candidate for chronic pain management, though its low bioavailability limits clinical utility . This metabolite exemplifies how minor structural changes (e.g., sulfation at C6) profoundly alter opioid pharmacology.

科学的研究の応用

Morphine 6-sulfate has various scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of morphinan derivatives.

Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and addiction treatment.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用機序

The mechanism of action of Morphine 6-sulfate involves its interaction with specific molecular targets, such as opioid receptors. These interactions can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific context and application of the compound.

類似化合物との比較

Morphine 6-sulfate can be compared with other morphinan derivatives, such as:

Morphine: A naturally occurring compound with potent analgesic effects.

Codeine: A less potent derivative of morphine used for mild to moderate pain relief.

Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.

The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.

特性

CAS番号 |

23095-84-3 |

|---|---|

分子式 |

C17H19NO6S |

分子量 |

365.4 g/mol |

IUPAC名 |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-5-13(24-25(20,21)22)16(17)23-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11+,13-,16-,17-/m0/s1 |

InChIキー |

FSUXDJDFTDDUJZ-KBQPJGBKSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |

異性体SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OS(=O)(=O)O |

正規SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |

Key on ui other cas no. |

23095-84-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。